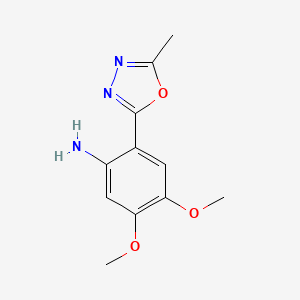
6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile is a chemical compound with the molecular formula C10H9NO4. It is characterized by a benzodioxole ring structure with methoxy groups at the 6 and 7 positions and a cyano group at the 5 position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile typically involves the following steps:
Starting Material: The synthesis often begins with 1,3-benzodioxole-5-carbonitrile as the starting material.
Methylation: The compound undergoes methylation at the 6 and 7 positions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Purification: The final product is purified through techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and large-scale methylation processes to ensure efficiency and cost-effectiveness. The use of automated systems for monitoring reaction conditions and product quality is common.
化学反応の分析
Types of Reactions: 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid are used under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are employed.
Substitution: Various nucleophiles can be used in substitution reactions, often requiring strong bases or acids.
Major Products Formed:
Oxidation: 6,7-Dimethoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: 6,7-Dimethoxy-1,3-benzodioxole-5-amine.
Substitution: Various derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the modulation of enzyme activity and inhibition of certain biological pathways. It has been investigated for its effects on various cellular processes.
Medicine: Research has explored the use of this compound in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design and development.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.
作用機序
The mechanism by which 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile exerts its effects involves its interaction with specific molecular targets. The cyano group can act as an electrophile, forming bonds with nucleophiles in biological systems. The methoxy groups can influence the compound's solubility and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
類似化合物との比較
6,7-Dimethoxy-1,3-benzodioxole-5-carbaldehyde: This compound differs by having an aldehyde group instead of a cyano group.
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: This compound has a methyl group at the 5 position instead of a cyano group.
Uniqueness: 6,7-Dimethoxy-1,3-benzodioxole-5-carbonitrile is unique due to its cyano group, which imparts different chemical reactivity compared to similar compounds. This allows for a wider range of applications in synthesis and biological studies.
特性
IUPAC Name |
6,7-dimethoxy-1,3-benzodioxole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-12-8-6(4-11)3-7-9(10(8)13-2)15-5-14-7/h3H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIPIYLNMGDKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1C#N)OCO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B7817040.png)





![methyl 5-chloro-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B7817075.png)
![3-[3-[5-(2-Carboxyethyl)-1,2,4-oxadiazol-3-yl]-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B7817080.png)
![Imidazo[2,1-b]benzothiazole-2-acetic acid](/img/structure/B7817088.png)

![N-(2-aminoethyl)-5-[3-(trifluoromethyl)benzyl]-1,3,4-oxadiazole-2-carboxamide](/img/structure/B7817099.png)

